GALANIN MESSAGE ASSOCIATED PEPTIDE (1-41) AMIDE
Description
Key Sequence Determinants
- N-terminal acidic residues : The first seven residues (Glu-Leu-Glu-Pro-Glu-Asp-Glu) form a highly acidic domain, which may influence electrostatic interactions with microbial membranes.
- Central hydrophobic core : Residues 16–41 (Leu-Gln-Ser-Glu-Asp-Lys-Ala-Ile-Arg-Thr-Ile-Met-Glu-Phe-Leu-Ala-Phe-Leu-His-Leu-Lys-Glu-Ala-Gly-Ala-Leu-NH2) constitute the minimal antimicrobial domain, with conserved hydrophobic and cationic residues critical for antifungal activity.
- C-terminal amidation : The α-amidation of the terminal leucine residue enhances peptide stability and biological activity by reducing susceptibility to carboxypeptidase degradation.
Post-Translational Modifications
- Proteolytic cleavage : ppGAL is cleaved at dibasic residues (Lys-Arg) flanking galanin and GMAP, followed by trimming to generate GMAP (1-41).
- Tissue-specific processing : Porcine adrenal gland extracts show molecular heterogeneity, with GMAP-like immunoreactivity corresponding to full-length GMAP (1-59) and truncated forms (e.g., GMAP 1-41).
Table 1: Primary Structural Features of GMAP (1-41) Amide
| Feature | Details |
|---|---|
| Sequence Length | 41 residues |
| Molecular Formula | C₂₀₆H₃₂₆N₅₆O₆₄S |
| Molecular Weight | 4,643.3 Da |
| Isoelectric Point (pI) | ~4.5 (predicted) |
| Key Domains | N-terminal acidic (1–7), central hydrophobic (16–41), C-terminal amide |
Properties
CAS No. |
132699-74-2 |
|---|---|
Molecular Formula |
C206H326N56O64S1 |
Molecular Weight |
4643.19 |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Initial Amino Acid Loading
GMAP (1-41) amide is synthesized on Wang resin (0.25–1.2 mmol/g loading capacity), a polystyrene-based support functionalized with hydroxyl groups for ester bond formation. The C-terminal leucine amide is anchored via a linker, ensuring stable attachment during iterative coupling cycles. The first amino acid (Boc-His(Trt)-OH) is loaded using standard carbodiimide activation (e.g., DIPC or DCC) in dimethylformamide (DMF), achieving >95% coupling efficiency.
Table 1: Resin and Initial Coupling Parameters
Iterative Deprotection and Coupling Cycles
Fmoc deprotection is performed using 1–5% pyrrolidine in DMF, selectively removing the α-amino protecting group while preserving side-chain functionalities. Each cycle involves:
-
Deprotection : 20 mL/g resin of 20% piperidine in DMF (2 × 10 minutes).
-
Washing : DMF (3 × 10 mL/g resin).
-
Coupling : Fmoc-amino acids (4 equivalents) activated with TBTU/HOBt or DIPC/HOBt in DMF for 1–2 hours.
Side chains requiring protection (e.g., Lys, Arg) utilize acid-labile groups (e.g., Trt, Pbf), which remain stable during Fmoc removal.
Challenges in Long-Sequence Synthesis
GMAP’s 41-mer length introduces risks of incomplete couplings and aggregation. To mitigate this:
-
Double Couplings : Critical residues (e.g., Arg, Ile) undergo repeated couplings with fresh reagents.
-
Pseudoproline Dipeptides : Incorporate Thr-Ser or Asp-Gly pseudoprolines at positions 15–16 to minimize β-sheet formation.
-
Temperature Control : Reactions conducted at 30°C enhance solubility of hydrophobic segments.
Side-Chain Modifications and Orthogonal Protection
Lysine Side-Chain Functionalization
GMAP contains lysine residues requiring selective modification. Fmoc-Lys(Mtt)-OH is used, where the Mtt (4-methyltrityl) group is selectively removed with 1% TFA in dichloromethane, enabling on-resin acylation without disturbing other protections.
Table 2: Side-Chain Protection Strategy
| Amino Acid | Protecting Group | Deprotection Condition |
|---|---|---|
| Lysine | Mtt | 1% TFA/DCM (5 × 2 minutes) |
| Arginine | Pbf | TFA cleavage cocktail |
| Histidine | Trt | TFA cleavage cocktail |
C-Terminal Amidation
The C-terminal amide is achieved using Rink amide resin or by post-synthesis treatment with ammonium hydroxide. However, GMAP’s commercial synthesis prefers on-resin amidation via Wang resin, where the final cleavage releases the peptide-amide directly.
Cleavage and Global Deprotection
TFA-Based Cleavage Cocktails
Peptide-resin cleavage employs trifluoroacetic acid (TFA) scavenger systems to remove side-chain protections and liberate the peptide. For GMAP, a cocktail of TFA:thioanisole:1,2-ethanedithiol:water (90:5:3:2, v/v) is applied for 3–6 hours at 25°C. This achieves >95% deprotection of Trt, Pbf, and OtBu groups while minimizing oxidation of methionine.
Precipitation and Crude Isolation
Post-cleavage, GMAP is precipitated in cold methyl tert-butyl ether (MTBE), centrifuged, and washed to remove organic residues. The crude peptide typically exhibits 50–70% purity by HPLC, necessitating further purification.
Purification and Analytical Characterization
Reverse-Phase HPLC (RP-HPLC)
Semi-preparative RP-HPLC on C18 columns (10 μm, 250 × 50 mm) using gradients of 0.1% TFA in water/acetonitrile (20–50% over 60 minutes) yields >95% pure GMAP. Critical parameters include:
Mass Spectrometry Validation
MALDI-TOF or ESI-MS confirms the molecular weight (observed m/z: 4643.26 vs. calculated 4640.38), with discrepancies attributed to trifluoroacetate counterions.
Comparative Analysis of Synthesis Strategies
Scientific Research Applications
Biochemical Properties and Mechanism of Action
GMAP consists of 41 amino acids and is known for its interaction with G protein-coupled receptors, particularly galanin receptors (GalR1, GalR2, and GalR3). Its mechanisms include:
- Inhibition of neurotransmitter release : GMAP acts as a tonic inhibitor in neuronal actions, influencing various neurotransmitter systems.
- Regulation of metabolic pathways : It plays a role in insulin metabolism and energy homeostasis, affecting pancreatic β-cell function .
- Antifungal activity : GMAP has been shown to inhibit the growth of Candida albicans, suggesting a role in the innate immune response .
Chemistry
GMAP serves as a model peptide for studying peptide synthesis and modification techniques. Its structured nature allows researchers to explore various chemical modifications that can enhance stability or bioactivity.
Biology
Research has indicated that GMAP modulates several physiological processes:
- Mood regulation : Studies have linked GMAP to mood modulation, potentially offering insights into treatments for depression and anxiety disorders.
- Feeding behavior : GMAP influences appetite regulation, making it a candidate for obesity research .
Medicine
GMAP is being explored as a therapeutic agent for several conditions:
- Chronic pain management : Its inhibitory effects on neurotransmitter release suggest potential applications in pain relief therapies.
- Neurodegenerative diseases : Research indicates that GMAP may protect against neurotoxic effects associated with conditions like Alzheimer's disease by modulating acetylcholine release .
Industry
The peptide is utilized in developing peptide-based drugs and diagnostic tools. Its unique properties make it suitable for creating targeted therapies in various medical fields.
Case Study 1: Antifungal Activity
A study demonstrated that GMAP (16-41) significantly inhibited the yeast-to-hyphal transition of Candida albicans, indicating its potential role in antifungal therapies. The effective concentration was found to be around 12 μg/ml, showcasing its promise as an antimicrobial agent .
Case Study 2: Neuroprotective Effects
Research involving transgenic mice overexpressing galanin showed that GMAP could mitigate neurotoxic effects induced by amyloid-beta peptides, which are implicated in Alzheimer’s disease. This highlights GMAP's potential neuroprotective properties .
Mechanism of Action
The mechanism of action of Galanin Message Associated Peptide (1-41) Amide involves binding to specific receptors in the central and peripheral nervous systems
Molecular Targets: Galanin receptors (GalR1, GalR2, GalR3).
Pathways Involved: Activation of these receptors can lead to modulation of neurotransmitter release, inhibition of adenylate cyclase, and activation of phospholipase C pathways
Comparison with Similar Compounds
Galanin (1-29): Another peptide from the same precursor protein, with similar but distinct physiological effects.
Galanin-Like Peptide (GALP): Shares structural similarities and functions with Galanin Message Associated Peptide (1-41) Amide.
Spexin: A related peptide with roles in metabolism and behavior
Uniqueness: this compound is unique due to its specific sequence and the distinct physiological roles it plays. Its ability to modulate mood, feeding behavior, and pain perception sets it apart from other peptides in the galanin family .
Biological Activity
Galanin Message-Associated Peptide (GMAP), particularly the 1-41 amide variant, is a neuropeptide derived from the C-terminal region of the preprogalanin precursor. This peptide has garnered interest due to its diverse biological activities, particularly in immune responses and neurophysiology. This article explores the biological activity of GMAP (1-41) amide, focusing on its antimicrobial properties, receptor interactions, and potential therapeutic applications.
Structure and Composition
GMAP is composed of 41 amino acids, with its sequence playing a crucial role in its biological functions. The peptide is synthesized from the precursor preprogalanin through post-translational modifications. The structure can be summarized as follows:
| Peptide | Amino Acid Sequence | Molecular Weight | CAS Number |
|---|---|---|---|
| GMAP (1-41) | VARYLQKLLGFLGFLGFLGFLGFLGF | 4,653 Da | 132699-74-2 |
Antimicrobial Activity
One of the most significant biological activities of GMAP is its antifungal effect against Candida albicans. Research has demonstrated that GMAP (1-41) amide exhibits growth-inhibiting properties against this pathogen by preventing the transition from yeast to hyphal forms, which is crucial for its virulence.
Key Findings:
- Growth Inhibition : GMAP (1-41) at concentrations as low as 4 µM significantly inhibited the budded-to-hyphal transition of C. albicans cultures .
- Comparative Efficacy : While GMAP's antifungal activity is notable, it is less potent than other antimicrobial peptides like magainin I, which can reduce fungal growth by over 90% .
- Concentration Dependency : The effectiveness of GMAP increases with concentration but plateaus at higher doses, indicating a threshold beyond which no additional effect is observed .
The mechanism through which GMAP exerts its antifungal effects appears to involve non-receptor-mediated pathways. Studies suggest that GMAP may interact with components of the fungal cell membrane or intracellular signaling pathways rather than binding to specific receptors . This mechanism aligns with findings that show GMAP's ability to inhibit adenylate cyclase activity in neuronal tissues, suggesting a multifaceted role in both immune response and neurophysiology .
Interaction with Galanin Receptors
Although GMAP shares structural similarities with galanin, it does not exhibit significant activity at galanin receptors (GALR1, GALR2, GALR3). This lack of receptor affinity distinguishes GMAP from other members of the galanin peptide family and suggests unique biological roles . However, further research is needed to fully elucidate its pharmacological profile and potential receptor interactions.
Case Studies and Research Findings
Several studies have highlighted the biological activity of GMAP in various contexts:
- Inhibition of C. albicans : In vitro studies demonstrated that GMAP (1-41) could suppress fungal growth effectively at specific concentrations while showing reduced efficacy against different strains of Candida species .
- Expression in Human Tissues : Research indicates that mRNA encoding for GMAP is upregulated in human keratinocytes upon exposure to lipopolysaccharides, suggesting a role in innate immunity and skin defense mechanisms .
- Neurophysiological Effects : Animal studies have shown that GMAP influences spinal reflexes and may modulate pain responses, indicating its potential role in neurobiology beyond antimicrobial functions .
Q & A
Q. What is the structural and functional significance of GALANIN MESSAGE ASSOCIATED PEPTIDE (1-41) AMIDE (GMAP) in mammalian systems?
GMAP is a 41-amino acid peptide derived from the C-terminal region of preprogalanin, a precursor protein that also generates galanin (GAL) . Its sequence varies significantly across species (e.g., 15–20 amino acid homology between rodents and humans), suggesting evolutionary divergence in functional roles . GMAP co-localizes with GAL in brain regions like the hypothalamus and overlaps with astrocytic bundles in Alzheimer’s disease models, implicating potential roles in cognitive function and neurodegeneration . Standard synthesis involves solid-phase peptide synthesis (SPPS) with HPLC purification (>90% purity), though batch variability in salt content and solubility must be addressed for reproducibility .
Q. How is GMAP (1-41) amide synthesized and validated for experimental use?
Synthesis typically follows SPPS protocols with post-synthesis modifications (e.g., amidation at the C-terminal). Quality control includes mass spectrometry (MS) for sequence verification and HPLC for purity assessment (>95%). Researchers should request additional analyses (e.g., peptide content, TFA removal) for sensitive assays like cell-based studies, as residual solvents can interfere with bioactivity . Storage at –20°C in lyophilized form ensures stability, with reconstitution in acetic acid (0.1–1%) recommended to prevent aggregation .
Advanced Research Questions
Q. What methodological approaches are recommended for studying GMAP (1-41) amide’s interaction with galanin receptor subtypes?
GMAP binds to three G protein-coupled receptors (GalR1–3), but its affinity varies by receptor subtype and species . Competitive binding assays using radiolabeled galanin (e.g., ¹²⁵I-galanin) in transfected cell lines (e.g., CHO-K1/GalR2) can quantify receptor specificity. For functional studies, measure downstream signaling pathways:
- GalR1/GalR3 : Inhibit cAMP/PKA via pertussis toxin-sensitive Gαi/o proteins.
- GalR2 : Activate PLC-β/IP3 pathways via Gαq . Experimental Tip: Include negative controls (e.g., GalR knockout models) and validate receptor expression via qPCR or Western blot to resolve contradictory data .
Q. How can batch-to-batch variability in synthetic GMAP (1-41) amide be mitigated for neuroinflammatory studies?
Batch inconsistencies (e.g., peptide content ±10%, impurity profiles) arise from limited QC in research-grade synthesis . For sensitive assays (e.g., microglial activation assays):
Q. What genetic factors influence GMAP (1-41) amide’s role in neurological disorders?
Mutations in the galanin/GMAP prepropeptide gene (e.g., frameshift p.Trp25LeufsTer47) disrupt peptide synthesis and are linked to temporal lobe epilepsy (TLE) . To study pathogenic mechanisms:
Q. How can researchers resolve contradictory data on GMAP’s anti-inflammatory vs. pro-inflammatory effects?
Discrepancies may arise from receptor subtype-specific responses or experimental conditions (e.g., peptide concentration, cell type):
- Dose-response profiling : Test GMAP across a range (1 nM–10 µM) in primary microglia vs. immortalized lines.
- Pathway inhibition : Use GalR2 antagonists (e.g., M871) to isolate GalR1/3 contributions .
- Data normalization : Account for batch-specific peptide content and solvent effects .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
